3-Chloro-5-methylbenzenesulfonyl chloride
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Overview
Description
3-Chloro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-methylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of 5-methylbenzenesulfonyl chloride. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone .
Scientific Research Applications
3-Chloro-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfones.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in many synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylbenzenesulfonyl chloride
- 3-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride
- 5-Chloro-2-methylbenzenesulfonyl chloride
Uniqueness
3-Chloro-5-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chlorine atom and a methyl group on the benzene ring influences its electronic properties and steric effects, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3-chloro-5-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUCFELODGWVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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